molecular formula C12H13FN2O B3424188 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole CAS No. 335079-99-7

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole

Cat. No.: B3424188
CAS No.: 335079-99-7
M. Wt: 220.24 g/mol
InChI Key: YAAVWFANPKDIGK-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzo[d]oxazole scaffold fused with a piperidine ring, a structure known to be a privileged scaffold for interacting with various biological targets. Its primary research application is as a key synthetic intermediate in the design and synthesis of novel bioactive molecules. Compounds based on similar 6-fluoro-benzo-fused heterocycles conjugated with piperidine have demonstrated potent in vitro antimicrobial activity against a range of pathogenic bacterial and fungal strains, as well as promising antiproliferative effects against various human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells . The presence of the fluorine atom can profoundly influence the compound's physicochemical properties, metabolic stability, and overall biological activity, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers utilize this compound to develop potential therapeutic agents targeting areas such as oncology and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAVWFANPKDIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335079-99-7
Record name 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole
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Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Piperidin 4 Yl Benzo D Oxazole and Its Analogs

Established and Novel Synthetic Routes

The synthesis of the 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole framework and its analogs relies on a diverse array of chemical reactions. These routes are designed to efficiently construct the benzoxazole (B165842) core and allow for the introduction of various substituents, providing access to a wide range of chemical entities for further investigation.

Condensation Reactions Utilizing 2-Aminophenol Precursors

The most traditional and widely employed method for synthesizing the benzoxazole skeleton involves the condensation of a 2-aminophenol with a suitable carbonyl-containing compound, followed by cyclization. nih.gov This strategy is highly versatile, allowing for the incorporation of the piperidine (B6355638) moiety at the C2 position through the use of an appropriately functionalized reaction partner.

Common approaches include the reaction of 2-aminophenols with:

Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acyl chlorides, or esters is a fundamental route. mdpi.comrsc.org The reaction often requires high temperatures or the use of dehydrating agents or catalysts to facilitate the cyclization step. rsc.org

Aldehydes: The reaction with aldehydes, followed by oxidative cyclization, is another prevalent method. nih.govnih.gov A variety of catalysts and oxidants can be employed to promote this transformation. rsc.org

Amides: A notable method involves the electrophilic activation of tertiary amides with reagents like triflic anhydride (Tf₂O). This activates the amide for nucleophilic attack by the 2-aminophenol, leading to a cascade reaction that includes nucleophilic addition, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole. nih.govmdpi.com

These condensation reactions are often catalyzed by acids (Brønsted or Lewis), metals, or nanocatalysts to improve yields and reaction conditions. rsc.orgacs.org

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
PrecursorsKey Reagents/CatalystsConditionsKey FeatureReference
2-Aminophenol, Tertiary AmideTf₂O, 2-FluoropyridineDCM, Room TemperatureMild conditions, cascade reaction mechanism. nih.govmdpi.com
2-Aminophenol, AldehydeLAIL@MNP (Magnetic Nanocatalyst)Solvent-free, 70°C, SonicationGreen chemistry approach, reusable catalyst. nih.gov
2-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid (BAIL) GelSolvent-free, 130°CHeterogeneous, reusable catalyst. acs.orgnih.gov
2-Aminophenol, Benzoic Acid DerivativesKF-Al₂O₃Acetonitrile, Room TemperatureHigh yield, operational simplicity. rsc.org

Smiles Rearrangement Approaches

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, offers an alternative pathway for the synthesis of benzoxazole analogs, particularly N-substituted 2-aminobenzoxazoles. nih.govacs.org This approach typically begins with a benzoxazole-2-thiol. The thiol is activated, often with an agent like chloroacetyl chloride, which then reacts with an amine. nih.govresearchgate.net This is followed by an intramolecular S-to-N aryl migration (the Smiles rearrangement) to yield the final 2-aminobenzoxazole product. acs.org This method is advantageous for its metal-free conditions and the ability to introduce a wide variety of amine-based substituents. nih.gov

Cyclization Strategies with Specific Reagents and Catalysts

Beyond the direct condensation of 2-aminophenols, other cyclization strategies have been developed that utilize different starting materials and catalytic systems. These methods often involve the formation of a key intermediate that subsequently undergoes intramolecular cyclization to form the benzoxazole ring.

Key strategies include:

Copper-Catalyzed Cyclization: A general method for forming benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org This reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving Cu(I)/Cu(III) species. organic-chemistry.org

Iron-Catalyzed Oxidative Cyclization: An environmentally friendly method merges the ring-opening of benzoxazoles by secondary amines with an iron-catalyzed oxidative cyclization. rsc.org This process uses aqueous hydrogen peroxide as a green oxidant. rsc.org

Reductive Coupling/Annulation: The reaction of o-nitrophenols with benzaldehydes, promoted by sulfur and DABCO, provides a straightforward, green approach to constructing the benzoxazole core. organic-chemistry.org

Beckmann-Type Rearrangement: A regioselective synthesis can be achieved from ortho-hydroxyaryl N-H ketimines, which undergo a NaOCl-mediated Beckmann-type rearrangement to form 2-substituted benzoxazoles. organic-chemistry.org

Multi-Component and Domino Reaction Pathways

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for synthesizing complex molecules like benzoxazole analogs in a single step, enhancing atom and step economy. researchgate.netresearchgate.net

Domino Reactions: A versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides has been applied to benzoxazole synthesis. organic-chemistry.org These copper-catalyzed approaches complement the more common strategies that start from 2-aminophenols. organic-chemistry.org Domino reactions serve as one of the most step-economical methods for synthesizing such heterocyclic systems. researchgate.net

Isocyanide-Based MCRs: Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for creating highly functionalized scaffolds. researchgate.netnih.gov These reactions can be employed to construct complex benzoxazole derivatives by combining multiple starting materials in a single pot. researchgate.net

Click Chemistry Approaches for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and reliable method for the derivatization of the this compound scaffold. eresearchco.com This reaction allows for the efficient coupling of an azide- or alkyne-functionalized benzoxazole core with a complementary reaction partner. nih.gov For instance, an azide can be introduced onto the piperidine nitrogen, which can then be "clicked" with various terminal alkynes to generate a library of 1,2,3-triazole-containing derivatives. researchgate.net This approach is known for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization and the creation of diverse molecular libraries. nih.gov

Catalytic Systems and Reaction Optimization

The efficiency, selectivity, and environmental impact of synthetic routes to this compound and its analogs are heavily influenced by the choice of catalytic system. A wide range of catalysts have been explored, from traditional acids and bases to advanced nanomaterials and ionic liquids. Reaction optimization is a critical step that involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. ajchem-a.com

Table 2: Catalytic Systems for Benzoxazole Synthesis
Catalyst TypeSpecific ExampleReactionAdvantagesReference
NanocatalystFe₃O₄@SiO₂-SO₃HCondensation of 2-aminophenol and aldehydesHeterogeneous, reusable, solvent-free conditions. ajchem-a.com
Ionic LiquidBrønsted Acidic Ionic Liquid (BAIL) GelCondensation of 2-aminophenol and aldehydesHigh thermal stability, reusable, solvent-free. nih.gov
Metal CatalystCopper(I) Iodide (CuI) with 1,10-phenanthrolineCyclization of ortho-haloanilidesGeneral method for benzoxazole formation. organic-chemistry.org
Metal CatalystIron(III) Chloride (FeCl₃)Oxidative cyclizationEnvironmentally friendly, uses H₂O₂ as oxidant. rsc.org
Acid CatalystSamarium triflateCondensation of o-aminophenols and aldehydesReusable, mild conditions, aqueous medium. organic-chemistry.org
Polymer-SupportedDendronized amine polymer-palladium complexCondensation of 2-aminophenol and benzaldehydeLow catalyst loading, reusable, uses air as oxidant. rsc.org

Optimization studies typically involve screening various catalysts to identify the most active and selective one. For example, in the synthesis of 2-phenylbenzoxazole, Brønsted acidic ionic liquid gels were shown to be significantly more effective than traditional Brønsted and Lewis acids. acs.org Further optimization revealed that solvent-free conditions at 130 °C provided excellent yields. acs.orgnih.gov Similarly, the development of magnetic nanocatalysts like LAIL@MNP and Fe₃O₄@SiO₂-SO₃H has been driven by the desire for easily separable and recyclable catalysts, aligning with the principles of green chemistry. nih.govajchem-a.com The optimization of these systems often involves adjusting catalyst loading, temperature, and reaction time to achieve high conversion rates in short periods. nih.govajchem-a.com

Role of Lewis and Brønsted Acids in Synthesis

The synthesis of 2-substituted benzoxazoles, including analogs of this compound, frequently involves the condensation and subsequent cyclization of an o-aminophenol with a suitable carboxylic acid derivative or aldehyde. In these transformations, both Lewis and Brønsted acids play a crucial catalytic role.

Lewis Acids: Lewis acids such as samarium triflate have been shown to be effective, reusable catalysts for the synthesis of benzoxazoles under mild, aqueous conditions organic-chemistry.org. They function by activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. For instance, the reaction between a 4-fluoro-2-aminophenol and a piperidine-4-carboxaldehyde derivative would be facilitated by a Lewis acid catalyst to form the Schiff base intermediate, which then undergoes cyclization. Other Lewis acids like AlCl₃ and FeCl₃ have also been employed, although they sometimes show lower catalytic activities compared to more modern catalysts acs.org.

Brønsted Acids: Brønsted acids are also widely used to catalyze the condensation-aromatization of o-aminophenols with aldehydes to form the benzoxazole ring acs.org. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack. Following the formation of a Schiff base intermediate, the Brønsted acid facilitates the dehydration and subsequent intramolecular cyclization and aromatization to yield the final benzoxazole product acs.org. Methanesulfonic acid, for example, has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids researchgate.net. The combination of a Brønsted acid with a copper catalyst (CuI) has also been utilized for the cyclization of 2-aminophenols with β-diketones to afford 2-substituted benzoxazoles organic-chemistry.org.

Catalyst TypeExample CatalystRole in Synthesis
Lewis AcidSamarium Triflate (Sm(OTf)₃)Activates carbonyl group for nucleophilic attack.
Lewis AcidAluminum Chloride (AlCl₃)Facilitates condensation, though may have lower activity. acs.org
Brønsted AcidMethanesulfonic Acid (CH₃SO₃H)Protonates carbonyl, facilitates dehydration and cyclization. researchgate.net
Brønsted Acidp-Toluenesulfonic Acid (p-TsOH)Promotes condensation-aromatization pathway. acs.org

Application of Ionic Liquids and Green Chemistry Principles

In line with the principles of green chemistry, ionic liquids (ILs) have emerged as promising alternative catalysts and solvents for benzoxazole synthesis. Their low vapor pressure, non-volatility, and thermal stability make them environmentally friendly options nih.gov.

Brønsted acidic ionic liquids (BAILs) have been successfully used as efficient, recyclable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions acs.org. For example, a BAIL gel prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate and tetraethyl orthosilicate (TEOS) has demonstrated high catalytic activity in the condensation of o-aminophenols and aldehydes acs.org. This approach offers several advantages, including high yields, simple catalyst recovery and reuse, and the elimination of volatile organic solvents acs.org. The use of imidazolium chloride as a promoter also provides a metal-free approach to synthesizing 2-substituted benzoxazoles nih.gov. These green methodologies are directly applicable to the synthesis of this compound and its analogs, offering a sustainable pathway to these valuable compounds.

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis as powerful tools for constructing complex molecules under mild conditions.

Photocatalytic Synthesis: Visible-light photocatalysis offers a green and efficient route to benzoxazole derivatives. Eosin Y, an organic dye, can be used as an effective photocatalyst for the reaction between a 2-aminophenol and an aldehyde, using air or oxygen as the oxidant rsc.org. This method proceeds under mild conditions and avoids the need for metal catalysts, aligning with green chemistry principles.

Electrocatalytic Synthesis: Electrochemical methods provide an atom-economical and sustainable approach to benzoxazole synthesis. One such method involves the indirect ("ex-cell") electrochemical synthesis from imines using a recyclable redox mediator based on an iodine(I)/iodine(III) couple. This approach is compatible with a range of redox-sensitive functional groups. Another eco-friendly electrochemical method is the oxidation and cyclization of glycine derivatives through an intramolecular Shono-type oxidative coupling, which proceeds without transition metals or chemical oxidants, generating only hydrogen gas as a byproduct organic-chemistry.org.

Steric and Electronic Effects on Reaction Efficiency and Yield

The efficiency and yield of benzoxazole synthesis are significantly influenced by steric and electronic factors of the reacting substrates.

Steric Effects: Steric hindrance on the reacting partners can lower the reaction yield significantly. For instance, in the synthesis of N-substituted 2-aminobenzoxazoles, bulky amines result in moderate to low yields of the desired product acs.org. The large size of the piperidin-4-yl group in the target molecule could potentially influence the reaction kinetics, requiring optimized conditions to achieve high yields.

Electronic Effects: The electronic nature of substituents on both the o-aminophenol and the aldehyde or carboxylic acid precursor plays a critical role. Electron-withdrawing groups on the phenyl ring of the aldehyde generally disfavor the formation of the activated reaction intermediate, leading to decreased yields nih.gov. Conversely, both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -NO₂) substituents on aromatic aldehydes can still afford good to excellent yields, though reaction times may vary acs.org. In the synthesis of this compound, the fluorine atom, being an electron-withdrawing group, will influence the electron density of the benzoxazole core. Similarly, substituents on the piperidine ring could electronically affect the cyclization precursor. The temperature required for cyclization in certain SNAr-based syntheses correlates with the potency of electron-withdrawing groups on the acceptor ring, with stronger withdrawing groups allowing for lower reaction temperatures nih.gov.

FactorEffect on ReactionExample
Steric HindranceDecreases reaction yield.Bulky amines in 2-aminobenzoxazole synthesis lead to lower yields. acs.org
Electron-donating groupsGenerally favors the reaction.p-Me or p-OMe on benzaldehyde give good to excellent yields. acs.org
Electron-withdrawing groupsCan disfavor intermediate formation, but often tolerated.p-NO₂ on benzaldehyde can give good yields, but may require longer reaction times. acs.orgnih.gov

Chemical Reactivity and Functional Group Interconversions

The benzoxazole core of this compound is an aromatic heterocycle, which confers it relative stability. However, it also possesses reactive sites that allow for various chemical transformations and functional group interconversions.

Oxidation and Reduction Reactions of the Core Structure

The benzoxazole ring system can undergo oxidation and reduction, although these reactions can sometimes lead to ring opening. For a close analog, 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, oxidation with strong agents like potassium permanganate or chromium trioxide can potentially yield carboxylic acids or ketones smolecule.com. Reduction of this analog can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines smolecule.com. It is important to note that the stability of the benzoxazole ring under these conditions must be considered, as harsh reagents may lead to degradation.

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring can participate in both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic Substitution: While the benzoxazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the heteroatoms, such reactions are possible. The positions on the fused benzene ring are the typical sites for electrophilic attack.

Nucleophilic Substitution: The C2 position of the benzoxazole ring is susceptible to nucleophilic attack, particularly if a leaving group is present. More commonly, direct C-H functionalization is employed. For example, a facile metal-free oxidative amination of the benzoxazole C-H bond can be achieved using secondary or primary amines in the presence of catalytic iodine organic-chemistry.org. This allows for the introduction of amino groups at the 2-position.

Furthermore, in this compound, the fluorine atom on the benzene ring is a site for nucleophilic aromatic substitution (SNAr). It can be displaced by nucleophiles like sodium methoxide or potassium tert-butoxide to create new substituted derivatives smolecule.com. The piperidine nitrogen also represents a key site for nucleophilic reactions, allowing for N-alkylation or N-acylation to generate a wide array of analogs.

Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine ring in 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole is a versatile point for derivatization. Standard organic transformations can be readily applied to this functional group, enabling the synthesis of a wide array of N-substituted analogs. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation: The piperidine nitrogen can be acylated by reacting the parent compound with various acid chlorides or activated carboxylic acids. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. This approach has been successfully used to introduce both aliphatic and aromatic acyl groups. For example, novel amide derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized through condensation with different acid chlorides. nih.gov

Sulfonylation: In a similar manner to acylation, sulfonylation of the piperidine nitrogen can be achieved by reacting the starting material with sulfonyl chlorides. This yields sulfonamide derivatives, which have been explored for their biological activities.

Alkylation: N-alkylation of the piperidine ring can be accomplished by reacting it with alkyl halides (chlorides or bromides). ossila.com This reaction introduces alkyl chains of varying lengths and substitution patterns, allowing for the fine-tuning of the molecule's lipophilicity and steric bulk.

Phosphoramidate (B1195095) Synthesis: A more specialized derivatization involves the synthesis of phosphoramidate derivatives. These compounds can be prepared in a multi-step, one-pot synthesis, showcasing the versatility of the piperidine nitrogen for the introduction of less common functional groups. nih.gov

These fundamental reactions provide a robust platform for generating a large library of derivatives, which is essential for exploring the SAR of this important scaffold.

Exploration of Specific Moiety Transformations

While the primary focus of many studies is the initial derivatization of the piperidine nitrogen, the newly introduced moieties can themselves undergo further chemical transformations. These subsequent reactions can lead to the generation of even more complex and diverse analogs, allowing for a more in-depth exploration of the chemical space around the core scaffold.

For instance, if an aromatic substituent introduced at the piperidine nitrogen contains a nitro group, this group can be chemically reduced to an amine. This newly formed amino group can then be subjected to a variety of further reactions, such as acylation, sulfonylation, or diazotization, to introduce additional diversity. Similarly, an ester functionality on a substituent can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives.

These multi-step synthetic sequences, starting from the initial derivatization of the piperidine nitrogen, significantly expand the range of accessible analogs and provide a powerful tool for the optimization of biological activity.

Derivatization Approaches and Analog Synthesis

Building upon the fundamental reactions at the piperidine nitrogen, various synthetic strategies have been developed to generate specific classes of derivatives with desired physicochemical and pharmacological properties. These approaches include the synthesis of urea and thiourea derivatives, the introduction of diverse aromatic and heterocyclic substituents, and the design of conformationally constrained analogs.

Synthesis of Thiourea and Urea Derivatives

Urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and investigated for their biological potential. researchgate.net The synthesis of these derivatives is typically achieved by reacting the parent compound with the appropriate isocyanate or isothiocyanate in an inert solvent.

The general synthetic scheme for the preparation of these derivatives is as follows:

Urea Derivatives: 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole is reacted with a substituted isocyanate (R-N=C=O) to yield the corresponding N,N'-disubstituted urea.

Thiourea Derivatives: Similarly, reaction with a substituted isothiocyanate (R-N=C=S) affords the corresponding thiourea derivative.

A range of urea and thiourea derivatives have been synthesized using this method, incorporating various substituted phenyl groups. The reaction conditions are generally mild, and the products can be isolated in good yields.

Reactant Product Type General Structure
Isocyanate (R-N=C=O)Urea Derivative6-fluoro-3-(1-(R-carbamoyl)piperidin-4-yl)benzo[d]isoxazole
Isothiocyanate (R-N=C=S)Thiourea Derivative6-fluoro-3-(1-(R-carbamothioyl)piperidin-4-yl)benzo[d]isoxazole

Introduction of Aromatic and Heterocyclic Substituents

The introduction of a wide variety of aromatic and heterocyclic moieties at the piperidine nitrogen has been a major focus of research on this scaffold. This is typically achieved through an acylation reaction, where the parent compound is reacted with a diverse set of aromatic or heterocyclic acid chlorides. nih.gov This approach has proven to be highly effective for generating large libraries of analogs for SAR studies.

The reaction is generally carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. A broad range of acid chlorides can be used, including those containing substituted phenyl rings, and various heterocyclic systems like thiophene, furan, and pyridine.

The diversity of the introduced substituents can have a significant impact on the biological activity of the resulting compounds. For example, in the context of antiproliferative agents, the nature of the aromatic or heterocyclic moiety has been shown to be a key determinant of potency. nih.gov

Substituent Type Example Reactant Resulting Moiety
Substituted Phenyl4-Chlorobenzoyl chloride4-Chlorobenzoyl
Fused Aromatic1-Naphthoyl chloride1-Naphthoyl
Heterocyclic (5-membered)Thiophene-2-carbonyl chlorideThiophene-2-carbonyl
Heterocyclic (6-membered)Nicotinoyl chlorideNicotinoyl

Design and Synthesis of Conformationally Constrained Analogs

In addition to modifying the substituents on the piperidine ring, another important strategy for optimizing the properties of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogs is to introduce conformational constraints. The flexibility of the piperidine ring can be a disadvantage in drug design, as it can lead to a loss of binding affinity due to entropic penalties. By creating more rigid analogs, it is possible to lock the molecule into a specific conformation that is optimal for binding to its biological target.

Several approaches can be used to create conformationally constrained analogs of piperidine-containing compounds:

Bridged Analogs: The introduction of a bridge across the piperidine ring, for example, by creating a bicyclic system like a 2-azanorbornane or a nortropane, can significantly restrict the conformational freedom of the ring. These bridged piperidine analogs can also have improved physicochemical properties, such as increased aqueous solubility and lower lipophilicity. nih.gov

Spirocyclic Analogs: The creation of a spirocyclic system at one of the carbon atoms of the piperidine ring is another effective way to reduce its conformational flexibility. Spirocyclic structures are of great interest in medicinal chemistry as they can provide novel three-dimensional scaffolds for drug discovery. The synthesis of such analogs can be achieved through various cycloaddition reactions. researchgate.net

These strategies for creating conformationally constrained analogs represent a more advanced approach to drug design with the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold. By combining these techniques with the derivatization strategies discussed previously, it is possible to generate highly optimized compounds with improved potency, selectivity, and pharmacokinetic properties.

Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, experimental spectroscopic and structural characterization data for the specific compound This compound could not be located.

The requested data points, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS), are not available in the public domain for this exact molecule.

It is important to note that extensive data is available for a structurally related isomer, 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. However, due to the strict requirement to focus solely on This compound , the data for this different compound cannot be presented.

Therefore, the generation of a detailed article with the specified spectroscopic and structural analysis is not possible at this time due to the absence of published research findings for the target compound.

Spectroscopic and Structural Characterization of 6 Fluoro 2 Piperidin 4 Yl Benzo D Oxazole

Mass Spectrometry and Elemental Analysis

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and elemental composition. For derivatives of related heterocyclic structures, such as those involving a 6-fluoro-benzisoxazole moiety, Carbon, Hydrogen, and Nitrogen (CHN) analysis is routinely performed to validate the molecular structure after synthesis. nih.gov This method provides the percentage composition of these elements, which can be compared against the theoretical values calculated from the compound's molecular formula.

For 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, with a molecular formula of C₁₂H₁₃FN₂O, the theoretical elemental composition would be calculated to confirm the successful synthesis and purity of the compound. While specific experimental data for this exact benzoxazole (B165842) is not detailed in the provided search results, the general procedure involves the combustion of a small, precise amount of the substance in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the elemental percentages.

Table 1: Theoretical Elemental Composition of C₁₂H₁₃FN₂O

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 12 144.132 65.44%
Hydrogen H 1.008 13 13.104 5.95%
Fluorine F 18.998 1 18.998 8.63%
Nitrogen N 14.007 2 28.014 12.73%
Oxygen O 15.999 1 15.999 7.27%

| Total | | | | 220.247 | 100.00% |

This table represents theoretical values. Experimental results from CHN analysis would be compared to these figures to assess purity.

Crystallographic Analysis and Solid-State Characterization

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state, offering insights into stereochemistry, conformation, and intermolecular forces.

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. mdpi.comresearchgate.net This powerful analytical method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the exact determination of bond lengths, bond angles, and the absolute configuration of chiral centers, which is critical for understanding a molecule's biological activity. mdpi.com

For a compound like this compound, SC-XRD analysis would confirm the connectivity of the benzoxazole and piperidine (B6355638) rings and establish the planarity of the benzoxazole system and the conformation (e.g., chair, boat) of the piperidine ring. nih.gov Although specific crystallographic data for this compound is not available in the provided search results, the analysis would yield a set of crystallographic parameters, as shown in the example table below.

Table 2: Representative Crystallographic Data Table

Parameter Value
Empirical formula C₁₂H₁₃FN₂O
Formula weight 220.24
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z (molecules/unit cell) e.g., 4

This table illustrates the type of data obtained from an SC-XRD experiment; specific values for the title compound are not available in the search results.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govnih.gov This technique maps the electron distribution of a molecule in its crystalline environment, providing a powerful tool for understanding crystal packing. nih.gov The analysis generates a three-dimensional surface around a molecule, colored according to various properties to highlight intermolecular contacts.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability of a material and to identify the temperatures at which decomposition occurs. A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat plateau until the onset of decomposition, at which point a sharp drop in mass is observed. For a pure, anhydrous, and non-solvated compound, significant mass loss is typically not expected until the decomposition temperature is reached.

Differential Scanning Calorimetry (DSC) is used to detect phase transitions, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram plots heat flow against temperature. Endothermic events, like melting, appear as a peak, while exothermic events, like crystallization, appear as a valley. The melting point of a pure crystalline substance is indicated by a sharp, well-defined endothermic peak. For instance, the related isomer 6-Fluoro-3-(4-piperidinyl)benzisoxazole is reported to have a melting point in the range of 59-64 °C. sigmaaldrich.com A DSC analysis of this compound would provide its precise melting point and information about its crystallinity.

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052)
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole
2-[(2-chloro-6-fluorobenzyl)sulfanyl]
2-aminobenzothiazol

Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 2 Piperidin 4 Yl Benzo D Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, DFT calculations are instrumental in determining its fundamental electronic properties. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can compute a range of electronic descriptors. irjweb.com These descriptors are crucial for predicting the molecule's reactivity and stability.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. irjweb.com

Other important quantum chemical parameters calculated via DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract bonding electrons.

Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters collectively provide a comprehensive electronic profile of this compound, which is invaluable for understanding its potential interactions with biological targets.

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (ΔE)5.3 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Hardness (η)2.65 eV
Softness (S)0.38 eV⁻¹
Electrophilicity Index (ω)2.80 eV

Note: The data presented in this table is illustrative and derived from typical values for similar heterocyclic compounds.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses conformational flexibility, primarily due to the rotatable bond connecting the piperidine (B6355638) ring to the benzoxazole (B165842) core. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Using computational methods, a potential energy surface scan can be performed by systematically rotating the dihedral angle between the piperidine and benzoxazole rings. This allows for the identification of various conformers and the energy barriers separating them. The geometries of these conformers are then optimized to find the local and global energy minima. These studies reveal the preferred spatial arrangement of the molecule, which is crucial for its interaction with a biological receptor.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

To understand how this compound behaves in a biological environment, MD simulations are often performed in a solvent, typically water, to mimic physiological conditions. researchgate.net These simulations can reveal how the solvent influences the conformational preferences of the molecule. The dynamic nature of the piperidine ring, including its potential for chair-boat interconversions, and the orientation of the benzoxazole moiety can be monitored over the simulation time. This provides insights into the flexibility and adaptability of the molecule, which are important for binding to a target protein.

When the biological target of this compound is known, MD simulations of the ligand-protein complex can be performed. These simulations are critical for assessing the stability of the binding pose predicted by molecular docking. nih.govrsc.org By simulating the complex over several nanoseconds, researchers can observe the dynamics of the ligand within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess the stability of the simulation.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that drive its binding.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. The scoring function considers various energetic terms, including electrostatic and van der Waals interactions. The results of a docking study are typically presented as a binding score, which indicates the strength of the interaction, and a predicted binding pose. These studies have been successfully applied to various benzoxazole and benzisoxazole derivatives to understand their interactions with targets like kinases and DNA gyrase. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-9.5
Hydrogen Bond InteractionsAsp154, Glu98
Hydrophobic InteractionsLeu23, Val31, Ala50, Ile152
Pi-Stacking InteractionsPhe89

Note: This data is a hypothetical representation of docking results for illustrative purposes.

The insights gained from molecular docking, in conjunction with MD simulations, provide a powerful platform for understanding the molecular basis of the biological activity of this compound and for guiding the design of new, more potent analogs.

Identification of Putative Binding Sites and Target Interactions

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein, thereby identifying putative binding sites and key molecular interactions. For derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, docking studies have been instrumental in postulating their interactions with various biological targets, including those relevant to cancer and viral diseases.

In a study focusing on anti-cancer activity, sulfonamide conjugates of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were investigated through molecular docking against Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in cancer progression. The results indicated that these compounds exhibit a strong binding affinity for CDK8, with docking scores ranging from -8.7 to -10.3 kcal/mol, which is significantly better than the standard drug 5-Fluorouracil (-5.0 kcal/mol). nih.gov The interactions within the putative binding site of CDK8 were found to involve the sulfonamide and benzisoxazole moieties, suggesting these groups are crucial for the observed biological activity.

Another study on newly synthesized benzoisoxazolyl-piperidinyl-1,2,3-triazoles performed molecular docking against the Chk1-KD domain, a key protein in cell cycle control and a target for cancer therapy. The docking results for the most active compounds showed favorable binding energies. researchgate.net Common interactions were observed with Val23 and Leu137 residues within the Chk1-KD binding pocket, highlighting specific amino acids that are likely critical for the stabilization of the ligand-protein complex. researchgate.net

Furthermore, a derivative, 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole, was studied for its antiviral activity against the White Spot Syndrome Virus (WSSV) by docking it with the envelope proteins VP26 and VP28. The analysis revealed that the ligand binds within the pore region of these proteins, with polar amino acids playing a key role in the interaction. researchgate.net This binding is thought to be crucial for inhibiting the normal physiological function of these viral proteins. researchgate.net

The following table summarizes the key interactions and binding energies from these docking studies:

Derivative ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
Sulfonamide conjugatesCDK8 (PDB: 6T41)Not specified-8.7 to -10.3
Benzoisoxazolyl-piperidinyl-1,2,3-triazolesChk1-KDVal23, Leu137-9.1
3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazoleWSSV VP26/VP28Polar amino acids in pore regionNot specified

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While large-scale virtual screening campaigns for novel targets using the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold are not extensively reported in public literature, in silico screening methods have been pivotal in the optimization of its properties, particularly for central nervous system (CNS) applications.

A notable application of in silico screening for this scaffold has been the prediction of blood-brain barrier (BBB) permeability. For newly synthesized derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, computational models were used to predict their ability to cross the BBB, a critical factor for antipsychotic drugs that need to act within the CNS. researchgate.netmdpi.com These in silico predictions, which often assess properties like lipophilicity (LogP), polar surface area, and molecular weight, were correlated with in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.comnih.gov The studies found that the synthesized derivatives had predicted high permeability rates, comparable to or even exceeding those of standard antipsychotic drugs like Haloperidol and Risperidone. mdpi.comnih.gov

These computational screening approaches are a form of lead optimization, where the core scaffold is systematically modified, and the resulting derivatives are evaluated in silico to select the most promising candidates for synthesis and further testing. This allows for a more focused and efficient drug development process by prioritizing compounds with a higher probability of possessing the desired pharmacokinetic profile.

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling

Derivation of Structure-Activity Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are critical for potency.

The generated 3D-QSAR models produce contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to either increase or decrease biological activity. For the 1,2-benzisoxazole (B1199462) derivatives, these maps highlighted the importance of steric, electrostatic, and hydrophobic fields at different positions of the molecule. This provides a rational basis for designing more potent compounds by, for example, adding bulky groups in sterically favored regions or electron-withdrawing groups in electrostatically favored regions.

Biological Activity and Mechanistic Studies Preclinical, in Vitro/non Human in Vivo

Antiproliferative and Anticancer Mechanism Investigations

Cell Cycle Arrest Mechanisms

The ability to halt the cell cycle is a key mechanism for many anticancer agents. Studies on various heterocyclic compounds, including benzimidazole (B57391) and isoxazole (B147169) derivatives, have demonstrated the capacity to induce cell cycle arrest. For instance, certain isoxazole derivatives have been shown to cause G2/M cell cycle arrest in cancer cell lines. nih.gov Similarly, some benzimidazole derivatives can induce cell cycle arrest at the G0/G1 or G1/S phases, which is a crucial step in preventing cancer cell proliferation. biointerfaceresearch.com This is often a precursor to apoptosis, or programmed cell death. biointerfaceresearch.com While this specific activity has not been documented for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, the general class of benzoxazoles has been investigated for anticancer properties, which often involve cell cycle modulation. ossila.comresearchgate.net

Anti-Angiogenic Activity and Related Targets (e.g., MTA1, VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. A study on a novel 1,3-thiazole analog demonstrated that its antiproliferative activity against breast cancer cells was associated with its ability to target VEGFR-2. nih.gov While direct evidence for this compound is unavailable, the inhibition of angiogenesis-related targets like VEGFR-2 is a known mechanism for various heterocyclic anticancer compounds.

Enzyme Inhibition Relevant to Cancer Biology

Enzyme inhibition is a fundamental mechanism in pharmacology. In cancer biology, inhibiting enzymes crucial for cancer cell survival and proliferation is a common therapeutic approach. For example, sulfonamide hybrids of the related compound 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were studied for their anticancer activity through molecular docking with Cyclin-Dependent Kinase 8 (CDK8), an enzyme involved in gene regulation and cancer. rsc.org The study showed that these derivatives had a good binding affinity for CDK8. rsc.org Additionally, various benzimidazole derivatives have been investigated as inhibitors of epigenetic targets like Histone Deacetylases (HDACs), which play a critical role in carcinogenesis and metastasis. ijbio.com

In Vivo Anticancer Evaluation in Animal Models (e.g., Ehrlich Ascites Carcinoma in Mice)

The Ehrlich Ascites Carcinoma (EAC) model in mice is a common method for the in vivo evaluation of potential anticancer agents. nih.govnih.govmatrixscientific.comndl.gov.in Studies on derivatives of the related compound 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been conducted using this model. nih.gov In these experiments, the administration of the compounds to EAC-bearing mice led to a significant increase in mean survival time and a reduction in viable tumor cell count, indicating anticancer activity. nih.govmatrixscientific.com These in vivo models are crucial for assessing a compound's therapeutic potential and understanding its effects in a whole organism. nih.gov

Antioxidant Capacity Assessments

Antioxidants can neutralize harmful free radicals, mitigating oxidative stress which is implicated in numerous diseases, including cancer. researchgate.netmdpi.comtandfonline.com The antioxidant potential of various heterocyclic compounds has been explored through several assays.

Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818), Hydroxyl Radical)

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to assess antioxidant activity. bldpharm.comresearchgate.netresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.net Derivatives of the related compound 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been evaluated for their antioxidant properties using DPPH, superoxide radical, and hydroxyl radical scavenging assays, with many showing potent activity. Similarly, other classes of heterocyclic compounds, like thiazoles and oxazoles, have also been reported to possess significant DPPH radical scavenging capabilities. bldpharm.com

The table below summarizes the antioxidant activity of a related benzisoxazole derivative, showcasing its efficacy in various radical scavenging assays.

Assay TypeActivity of Related Benzisoxazole Derivative
DPPH ScavengingPotent activity observed
Superoxide Radical ScavengingPotent activity observed
Hydroxyl Radical ScavengingPotent activity observed

Receptor Binding and Modulation (Preclinical, Non-Human In Vitro)

No data is available in the scientific literature regarding the receptor binding profile of this compound.

Serotoninergic Receptor Interactions (e.g., 5-HT2A, 5-HT2C, 5-HT1A, 5-HT7)

There are no published studies detailing the affinity or modulatory activity of this compound at serotoninergic receptors.

Dopaminergic Receptor Interactions (e.g., D1, D2, D4)

Information regarding the interaction of this compound with dopaminergic receptor subtypes is not available in published research.

GABAA Receptor Modulatory Activity (for related scaffolds)

While various heterocyclic scaffolds, including some benzoxazole (B165842) derivatives, have been investigated for GABAA receptor modulatory activity, no studies specifically link the this compound scaffold to this target.

Affinity and Selectivity Profiling

A comprehensive affinity and selectivity profile for this compound against a panel of receptors has not been reported in the scientific literature.

Immunomodulatory Effects (Preclinical, In Vitro/Non-Human In Vivo)

There is no specific information on the immunomodulatory effects of this compound. While some patents and studies describe immunomodulatory properties for the broader class of benzoxazole derivatives, these findings are not specific to the requested compound. google.comnih.govnih.govresearchgate.netimedpub.com

Structure Activity Relationship Sar and Pharmacophore Elucidation of 6 Fluoro 2 Piperidin 4 Yl Benzo D Oxazole Derivatives

Impact of the Benzoxazole (B165842) Core Modifications on Biological Activity

The benzoxazole core is a cornerstone of the biological activity of this class of compounds, and its modification can have profound effects on their therapeutic potential. The benzoxazole system, being a privileged structure in medicinal chemistry, is often found in compounds with a wide array of biological activities. jocpr.comnih.gov

Bioisosteric replacement of the benzoxazole ring with other heterocyclic systems is a common strategy to modulate the physicochemical properties and biological activity of the parent compound. For instance, the closely related 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole scaffold has been extensively studied and forms the basis of several antipsychotic drugs. nih.gov While both benzoxazoles and benzisoxazoles can exhibit similar biological profiles, the position of the nitrogen atom within the heterocyclic ring can influence binding interactions with biological targets. nih.gov Studies on related benzoxazole derivatives have shown that the position of substituents on the benzoxazole ring is critical for governing antimicrobial activity. nih.gov

Influence of Piperidine (B6355638) Ring Substitutions and Conformations

The piperidine ring at the 2-position of the benzoxazole core serves as a versatile anchor for a variety of substituents, and modifications at this site have been shown to be a critical determinant of biological activity. The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of diverse chemical moieties that can modulate the compound's properties. mdpi.com

In the context of antimicrobial activity, a series of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized by condensing different acid chlorides with the piperidine nitrogen. nih.gov This study revealed that the nature of the acyl group has a significant impact on the antimicrobial efficacy. For instance, certain amide derivatives displayed potent inhibitory activity against a range of bacterial and fungal strains. nih.gov Similarly, the synthesis of phosphoramidate (B1195095) derivatives at the piperidine nitrogen has also been explored, leading to compounds with potential antimicrobial applications. researchgate.net

The conformation of the piperidine ring and its substituents is also a key factor in determining biological activity. NMR spectral studies on related r-2,c-6-diarylpiperidin-4-ones have shown that these compounds preferentially exist in a chair conformation with equatorial orientation of the aryl groups. researchgate.net The stereochemistry and conformational flexibility of the piperidine ring can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy. nih.gov

The following table summarizes the impact of various substitutions on the piperidine ring on the biological activity of 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole and its analogs.

Piperidine Substitution Resulting Biological Activity Reference
N-Acylation with various acid chloridesPotent antimicrobial activity against bacteria and fungi nih.gov
N-SulfonylationPotential for anticancer and anti-TB activity nih.gov
N-Alkylation with various alkyl halidesA key modification for antipsychotic drug development nih.gov
N-PhosphoramidationPotential antimicrobial agents researchgate.net

Role of the Fluoro-Substitution at Position 6 in Modulating Potency and Selectivity

The presence of a fluorine atom at the 6-position of the benzoxazole ring is a recurring motif in many biologically active derivatives of this scaffold, and its role in modulating potency and selectivity is of significant interest. The introduction of fluorine into a drug molecule can have a multitude of effects, including altering its metabolic stability, lipophilicity, and binding affinity to its target. mdpi.com

In the case of this compound derivatives, the 6-fluoro group has been shown to be important for various biological activities. For example, in a study on antiproliferative agents, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized, indicating the perceived importance of this substitution for anticancer activity. nih.gov The fluorine atom's high electronegativity can influence the electronic environment of the benzoxazole ring system, potentially enhancing interactions with the biological target.

Furthermore, studies on related benzimidazole (B57391) derivatives have demonstrated that halo-substituents, including fluorine, can lead to better growth inhibition of certain strains compared to their alkyl-substituted counterparts. The position of the fluorine atom on the aromatic ring is also critical. For instance, in some systems, fluorination at certain positions enhances potency, while at other positions, it can lead to a loss of activity. whiterose.ac.uk This highlights the nuanced role of fluorine in fine-tuning the pharmacological profile of these compounds.

Importance of Aromatic and Heterocyclic Moieties on Biological Efficacy

The introduction of additional aromatic and heterocyclic moieties to the this compound scaffold is a widely employed strategy to enhance biological efficacy and target specificity. These appended groups can participate in various non-covalent interactions with the biological target, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, thereby increasing binding affinity.

A study on novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents revealed that substitution at the N-terminal of the piperidine ring with a heterocyclic ring plays a dominant role in their activity. nih.gov Specifically, compounds with certain heterocyclic substitutions showed potent antiproliferative activity against various cancer cell lines. nih.gov This underscores the critical role of the appended heterocyclic moiety in conferring the desired biological effect.

Similarly, in the development of anti-inflammatory agents based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, the nature of the substituent on the piperidine nitrogen was found to be crucial for activity. nih.gov The attachment of various aromatic and heterocyclic groups led to compounds with good inhibitory activity on the production of inflammatory mediators. nih.gov The choice of the appended moiety can also influence the compound's selectivity for different biological targets. For example, in a series of multi-target antipsychotics, the combination of a benzoxazole-piperidine scaffold with other aromatic systems resulted in compounds with high affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov

The following table provides examples of how different aromatic and heterocyclic moieties impact the biological efficacy of this class of compounds.

Appended Moiety Observed Biological Efficacy Reference
Substituted aromatic/heterocyclic acid chloridesPotent antiproliferative activity nih.gov
Phenyl and 4-fluorophenylpiperazineSignificant anti-inflammatory activity nih.gov
Chroman-2-carboxamidesPotent antimicrobial activity nih.gov
Pyridine ringImproved antimicrobial activity semanticscholar.org

Stereochemical Considerations in Biological Activity

While often overlooked in initial screening studies, the stereochemistry of this compound derivatives can play a critical role in their biological activity. The piperidine ring, being a non-planar six-membered ring, can exist in different conformations, and the spatial arrangement of its substituents can significantly influence how the molecule interacts with its biological target.

Although specific studies on the stereochemistry of this compound are limited, research on related piperidin-4-one derivatives has demonstrated the profound impact of stereoisomerism on biological activity. nih.gov In one study, the stereochemical effect on the antibacterial, antifungal, and anthelmintic activities of a series of piperidin-4-ol derivatives was investigated, revealing that different stereoisomers exhibited varying levels of potency. nih.gov

The conformational preferences of the piperidine ring are also crucial. NMR studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that these molecules can exist in equilibrium between different boat and chair conformations. researchgate.net The specific conformation adopted by the piperidine ring can be influenced by the nature of the substituents on both the ring itself and the nitrogen atom. This conformational flexibility, or rigidity in some cases, can be a key determinant of the molecule's ability to fit into the binding site of a receptor or enzyme. Therefore, a thorough understanding of the stereochemical and conformational properties of this compound derivatives is essential for the design of more selective and potent therapeutic agents.

Ligand-Target Interaction Mapping and Hotspot Identification

Molecular modeling techniques, particularly molecular docking, have become indispensable tools for elucidating the interactions between this compound derivatives and their biological targets. These in silico methods provide valuable insights into the binding modes of these ligands and help to identify key amino acid residues, or "hotspots," that are crucial for binding affinity and selectivity. researchgate.net

In a study of novel phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as potential antimicrobial agents, molecular docking was employed to predict the binding interactions with the target protein. researchgate.net Similarly, for a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives with anti-inflammatory activity, molecular modeling suggested strong interactions with the COX-2 enzyme. nih.gov The docking analysis of one of the most active compounds in this series revealed interactions with key residues such as Tyr-355 and Arg-120, with additional interactions for a 4-nitrophenyl-piperazine derivative with Lys-83 and Ser-471 potentially contributing to its significant activity. nih.gov

These computational studies not only help to rationalize the observed SAR but also guide the design of new analogs with improved potency. By identifying the specific interactions that are critical for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, medicinal chemists can strategically modify the ligand to enhance these interactions. The identification of binding hotspots allows for a more focused and efficient approach to lead optimization, ultimately accelerating the discovery of novel therapeutic agents. nih.gov

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific preclinical pharmacokinetic and pharmacodynamic data for the chemical compound this compound could not be located. The requested information, covering its in vitro ADME assessment and in vivo characterization in animal models, does not appear to be available in the public domain.

The performed searches for data on microsomal stability, cytochrome P450 metabolism, plasma protein binding, permeability, rodent bioavailability, clearance, and tissue distribution for this exact molecule did not yield any specific results.

It is important to note that a significant body of research exists for a structurally related isomer, 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole . This compound is a well-documented chemical intermediate in the synthesis of various pharmaceutical agents. nih.govresearchgate.netndl.gov.inresearchgate.nettandfonline.comclinpgx.orgnih.govossila.comsigmaaldrich.comjddtonline.infonih.gov However, due to the strict focus of the request on the 2-(piperidin-4-yl)benzo[d]oxazole (B181983) variant, and the significant differences in chemical structure and properties between isomers, data for the benzisoxazole compound cannot be substituted.

Similarly, while general information on other benzoxazole and piperidine derivatives is available, nih.govresearchgate.netnih.govresearchgate.netnih.gov no documents provide the specific pharmacokinetic profile requested for this compound. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling Non Human Models

Metabolic Pathways and Metabolite Identification in Preclinical Species

No studies detailing the metabolic pathways or identifying the metabolites of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole in any preclinical species have been found in the public scientific literature. Research on related compounds, such as the identification of 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole as a metabolite of risperidone, exists but does not provide information on the metabolism of this compound.

Future Directions and Research Perspectives for 6 Fluoro 2 Piperidin 4 Yl Benzo D Oxazole

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

The rational design of new analogs based on the 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole core is a promising strategy to develop compounds with improved pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this effort, focusing on systematic modifications of the core structure to enhance target specificity and potency. nih.gov

Key areas for modification include:

The Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a prime site for derivatization. Acylation, sulfonylation, or alkylation can introduce a variety of substituents that can modulate the compound's interaction with biological targets. ossila.com For instance, studies on similar 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives have shown that introducing different aromatic or heterocyclic moieties at this position can significantly influence antiproliferative activity. nih.gov

The Benzoxazole (B165842) Core: Modifications to the benzoxazole ring system, though more synthetically challenging, could yield novel activities. Bioisosteric replacement of the benzoxazole core with related heterocycles like benzothiazole (B30560) or benzimidazole (B57391) has been a successful strategy for other compound classes, leading to agents with distinct pharmacological profiles, including potent anticancer activity. nih.govnih.gov

The Fluoro-substituent: The fluorine atom at the 6-position influences the molecule's electronic properties and metabolic stability. Exploring the impact of shifting its position or replacing it with other electron-withdrawing or electron-donating groups could fine-tune the compound's activity.

The goal of these modifications is to create a library of analogs for screening against various biological targets. This approach allows for the systematic exploration of chemical space around the core scaffold to identify next-generation compounds with superior therapeutic properties.

Exploration of Novel Biological Targets and Therapeutic Applications

While the parent scaffold is associated with antipsychotic activity, the broader benzoxazole and isoxazole (B147169) families exhibit a vast range of pharmacological effects, suggesting that this compound derivatives could be repurposed for new therapeutic indications. researchgate.netnih.govrsc.org

Potential new therapeutic areas for investigation include:

Oncology: Benzoxazole derivatives have been extensively investigated as anticancer agents, targeting various mechanisms. researchgate.netnih.govnih.gov Some derivatives act as inhibitors of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. nih.govnih.govnih.gov Others induce apoptosis (programmed cell death) in cancer cells or inhibit topoisomerases. nih.govresearchgate.net Screening new analogs of this compound against a panel of cancer cell lines could uncover potent and selective anticancer agents. nih.govnih.gov

Infectious Diseases: The benzoxazole nucleus is a component of compounds with demonstrated antibacterial and antifungal properties. nih.govnih.govnih.gov Research has shown activity against various pathogenic strains, including E. coli, S. aureus, and C. albicans. nih.govnih.gov Therefore, developing derivatives as novel antimicrobial agents is a viable research avenue.

Inflammation: Anti-inflammatory activity is another hallmark of the benzoxazole and related benzimidazole families. nih.gov Derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a potential application in treating inflammatory disorders.

The exploration of these and other therapeutic areas requires a broad screening approach, testing new analogs against a diverse set of biological targets to identify novel and unexpected activities.

Advanced Mechanistic Investigations Utilizing Omics Technologies

To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, advanced mechanistic studies are essential. "Omics" technologies provide powerful tools for a global analysis of cellular responses to a compound. researchgate.net

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a bioactive compound within a complex biological system. nih.gov This method uses reactive chemical probes to covalently label active enzyme sites, allowing for the identification of specific molecular targets and the assessment of a compound's selectivity across the proteome. youtube.com

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression following treatment with a compound can reveal the biological pathways it modulates. This can provide insights into its mechanism of action, even if the direct molecular target is unknown.

Metabolomics: Studying the changes in the cellular metabolome can help to understand the downstream effects of a compound on cellular processes and identify potential biomarkers of its activity. researchgate.net

Integrating these omics approaches can provide a comprehensive picture of how a compound works, facilitating its optimization and identifying potential liabilities early in the drug discovery process.

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. nih.govpageplace.de Developing this compound into a chemical probe requires creating derivatives that retain their biological activity while incorporating a reporter group or a reactive handle. researchgate.net

The development process involves:

Identification of a Potent and Selective Analog: A highly potent and selective analog of the parent compound is chosen as the starting point to ensure that the probe interacts specifically with the intended target. nih.gov

Structural Modification: The analog is modified to include a tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification. youtube.com Alternatively, a photoreactive group can be introduced to allow for covalent cross-linking to the target protein upon UV irradiation.

Validation: The resulting probe must be validated to ensure it retains the activity and selectivity of the parent compound and that the tag does not interfere with its biological function.

A well-validated chemical probe derived from this scaffold could be an invaluable tool for target identification, pathway elucidation, and validating new drug targets in various diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. nih.gov These computational tools can be applied to the development of this compound analogs in several ways.

Predictive Modeling: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from benzoxazole derivatives to predict the biological activity of newly designed compounds. researchgate.netsemanticscholar.org This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. nih.gov

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel drug targets for which new benzoxazole derivatives could be developed. nih.govnih.gov

Reaction Prediction: Machine learning can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel analogs. nih.gov

By integrating AI and ML into the research workflow, the discovery and optimization of next-generation therapeutics based on the this compound scaffold can be significantly enhanced. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole?

Answer: The compound is synthesized via cyclization and condensation reactions. Key methods include:

  • Cyclization of oxime intermediates : Reacting hydroxylamine hydrochloride with ethanol and N,N-diethylenethanamine to form oxime precursors, followed by refluxing with 50% potassium hydroxide to yield the benzoxazole core .
  • Condensation with pyridopyrimidine derivatives : Using potassium iodide and sodium carbonate as catalysts to condense 3-(2-chloroethyl)-tetrahydropyrimidin-4-one with the benzoxazole intermediate .
  • N-substitution strategies : Introducing alkyl/aryl groups to the piperidine nitrogen via nucleophilic substitution or reductive amination to enhance biological activity .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Oxime cyclizationKOH (50%), reflux70-85%
Pyridopyrimidine couplingKI, Na₂CO₃, DMF, 80°C60-75%
N-alkylationR-X (alkyl/aryl halide), K₂CO₃, DMF, 60°C50-90%

Q. How is this compound characterized structurally?

Answer: Spectroscopic and analytical techniques are employed:

  • ¹H/¹³C NMR : Peaks for the fluorine-substituted benzoxazole (δ 6.8–8.2 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 235.1 [M+H]⁺ confirm the molecular formula C₁₂H₁₂FN₂O .
  • FTIR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-F), and 3200–3400 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can low yields in cyclization steps be addressed?

Answer: Optimization strategies include:

  • Catalyst screening : Using Pd/C or Raney Ni for hydrogenation steps to improve efficiency (e.g., 80% yield with Pd/C in ) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization .
  • Temperature control : Refluxing at 80–100°C minimizes side reactions .

Q. What structural modifications enhance antibacterial or kinase-inhibitory activity?

Answer:

  • N-substituents : Bulky groups (e.g., 4-fluorophenyl) on the piperidine nitrogen improve antibacterial potency by increasing lipophilicity (MIC: 2 μg/mL against S. aureus) .
  • Benzoxazole core halogenation : Adding chloro or nitro groups at position 5/7 enhances kinase inhibition (e.g., TRKC IC₅₀: 0.8 μM with 5-nitro substitution) .

Q. Table 2: Structure-Activity Relationships (SAR)

ModificationBiological TargetActivity ImprovementReference
N-4-fluorophenylBacterial membranes4× MIC reduction
5-nitro substitutionTRKC kinaseIC₅₀: 0.8 μM
7-chloro substitutionVEGFR-2IC₅₀: 1.2 μM

Q. How are computational methods used to study stability and interactions?

Answer:

  • DFT calculations : Analyze thermodynamic parameters (ΔG°, ΔH°) to predict stability of isomers (e.g., cis vs. trans Pt complexes in ) .
  • Molecular docking : Simulate binding to kinase domains (e.g., TRKC) using AutoDock Vina to identify key residues (e.g., Asp 753) for inhibitor design .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Compare MIC values using CLSI guidelines for antibacterial studies vs. kinase assays with ATP concentrations fixed at 1 mM .
  • Structural validation : Confirm stereochemistry via X-ray crystallography (e.g., for imidazo-benzothiazole analogs) to rule out isomer-driven discrepancies .

Q. What strategies improve selectivity for TRKC or VEGFR-2 targets?

Answer:

  • Pharmacophore modeling : Incorporate 6-fluoro and piperidine groups for TRKC selectivity (Ki: 0.5 nM vs. 12 nM for VEGFR-2) .
  • Bioisosteric replacement : Replace benzoxazole with thiazole to shift selectivity toward VEGFR-2 (IC₅₀: 0.9 μM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.